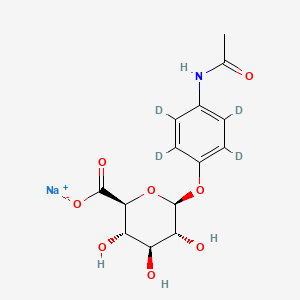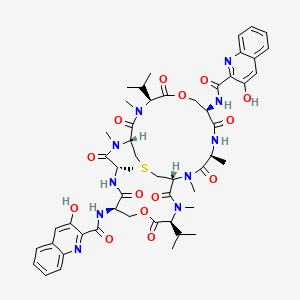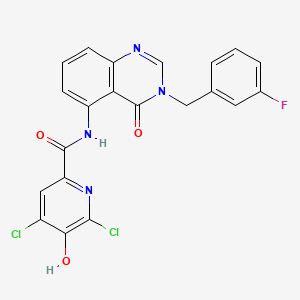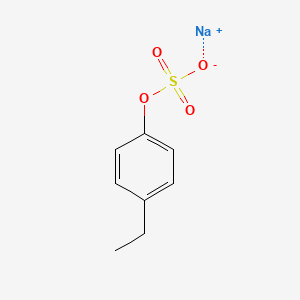
4-Ethylphenyl sulfate (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylphenyl sulfate (sodium) is the sodium salt of 4-Ethylphenyl sulfate, a gut microbial metabolite derived from tyrosine. This compound is formed when tyrosine is converted into 4-ethylphenol, which is subsequently sulfated in the liver. It has been found in various biological contexts, including the urine of male rats, and is associated with several physiological and pathological conditions .
準備方法
Synthetic Routes and Reaction Conditions
4-Ethylphenyl sulfate (sodium) can be synthesized through the sulfation of 4-ethylphenol. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction conditions often require a controlled temperature environment to ensure the proper formation of the sulfate ester. The sodium salt form is obtained by neutralizing the resulting 4-ethylphenyl sulfate with sodium hydroxide .
Industrial Production Methods
Industrial production of 4-Ethylphenyl sulfate (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The final product is purified through crystallization or other separation techniques to achieve the desired purity level .
化学反応の分析
Types of Reactions
4-Ethylphenyl sulfate (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the sulfate group into other functional groups.
Substitution: The sulfate group can be substituted with other groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium methoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced forms .
科学的研究の応用
4-Ethylphenyl sulfate (sodium) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role as a gut microbial metabolite and its effects on host physiology.
Medicine: Investigated for its association with conditions like autism, insulin resistance, and chronic kidney disease.
Industry: Utilized in the production of various chemical products and as an intermediate in synthetic processes
作用機序
The mechanism of action of 4-Ethylphenyl sulfate (sodium) involves its interaction with various molecular targets and pathways. It is known to modulate neurological health and function, particularly in the context of autism. The compound can cross the blood-brain barrier and affect brain connectivity, leading to anxiety-like behaviors. It is also involved in metabolic pathways related to tyrosine catabolism .
類似化合物との比較
4-Ethylphenyl sulfate (sodium) can be compared with other similar compounds, such as:
p-Cresol sulfate: Another gut microbial metabolite derived from tyrosine with similar bioactivities.
Indoxyl sulfate: A metabolite derived from tryptophan with known toxic effects in chronic kidney disease.
Phenyl sulfate: A simpler sulfate ester with different biological activities
These compounds share some structural similarities but differ in their specific biological effects and pathways.
特性
分子式 |
C8H9NaO4S |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
sodium;(4-ethylphenyl) sulfate |
InChI |
InChI=1S/C8H10O4S.Na/c1-2-7-3-5-8(6-4-7)12-13(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChIキー |
WUFXTCPDTQKASE-UHFFFAOYSA-M |
正規SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


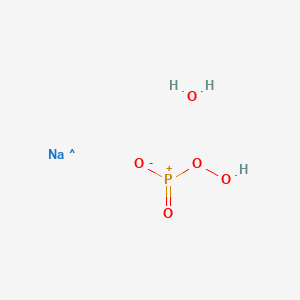
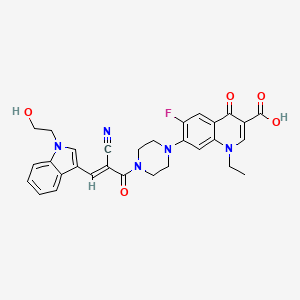
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)
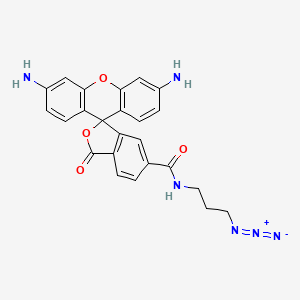
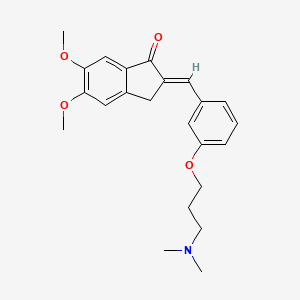
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)

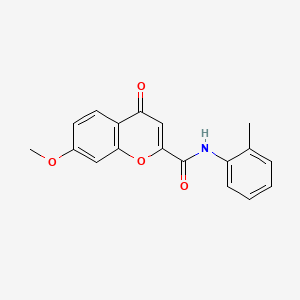
![(Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12385679.png)
